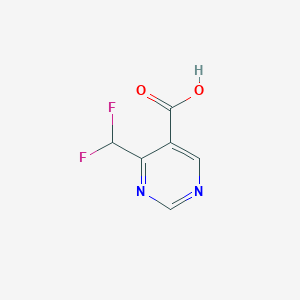

4-(Difluoromethyl)pyrimidine-5-carboxylic acid

Descripción

4-(Difluoromethyl)pyrimidine-5-carboxylic acid (DFMPC) is a fluorinated pyrimidine derivative characterized by a difluoromethyl group at the 4-position and a carboxylic acid moiety at the 5-position of the pyrimidine ring. This compound is of interest in medicinal and agrochemical research due to the unique physicochemical properties imparted by fluorine substituents, such as enhanced metabolic stability, lipophilicity, and bioavailability . DFMPC is synthesized via hydrolysis of its ethyl ester precursor, yielding 58% under optimized conditions, as demonstrated in a patent procedure involving acid extraction with ethyl acetate and subsequent drying . Its molecular formula is C₉H₁₀F₂N₂O₂ (MW: 216.18), with a difluoromethyl group contributing to its distinct electronic and steric profile .

Propiedades

IUPAC Name |

4-(difluoromethyl)pyrimidine-5-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2N2O2/c7-5(8)4-3(6(11)12)1-9-2-10-4/h1-2,5H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHVANDNMPXZWKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NC=N1)C(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method involves the reaction of a pyrimidine derivative with a difluoromethylating agent under controlled conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like dimethyl sulfoxide (DMSO) or acetonitrile .

Industrial Production Methods

In an industrial setting, the production of 4-(Difluoromethyl)pyrimidine-5-carboxylic acid may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for scaling up the synthesis .

Análisis De Reacciones Químicas

Types of Reactions

4-(Difluoromethyl)pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halides or organometallic compounds are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or aldehydes .

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Medicinal Chemistry

The compound has been investigated for its potential therapeutic effects, particularly as an enzyme inhibitor. Its difluoromethyl group enhances binding affinity to various biological targets, making it a candidate for drug development against diseases like cancer and inflammatory conditions.

2. Antimicrobial Activity

Research indicates that pyrimidine derivatives, including 4-(difluoromethyl)pyrimidine-5-carboxylic acid, exhibit antibacterial properties. Studies show that these compounds can inhibit bacterial growth by targeting specific enzymes involved in bacterial metabolism.

3. Agrochemicals

The compound's structural characteristics make it suitable for developing agrochemicals. Its ability to inhibit certain biochemical pathways in plants and pests can lead to effective herbicides or fungicides.

Antimicrobial Evaluation

A study demonstrated that this compound showed significant antibacterial activity against various strains of bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, indicating its effectiveness compared to standard antibiotics.

| Compound | Active Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli, K. pneumoniae | Variable |

| Related Pyrimidine Derivatives | B. cereus, M. smegmatis | <100 µg/mL |

Enzyme Inhibition Studies

In vitro assays have shown that this compound effectively inhibits enzymes critical for nucleotide metabolism, such as dihydrofolate reductase and thymidylate synthase. These enzymes are vital for DNA synthesis in both bacterial and cancer cells, highlighting the compound's potential in cancer therapy.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal how modifications to the pyrimidine structure influence biological activity. The presence of electron-withdrawing groups like the difluoromethyl moiety significantly enhances the compound's potency against certain biological targets.

Safety and Toxicity

Preliminary safety assessments indicate moderate toxicity; however, the therapeutic potential of this compound suggests that it may be used effectively at optimized dosages in clinical settings.

Mecanismo De Acción

The mechanism of action of 4-(Difluoromethyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity . The pathways involved may include inhibition of enzyme activity or interference with nucleic acid synthesis .

Comparación Con Compuestos Similares

Key Observations :

- Fluorinated Derivatives: DFMPC and its trifluoromethyl analogs (e.g., ) exhibit higher lipophilicity compared to non-fluorinated counterparts, which improves membrane permeability but may reduce aqueous solubility.

- Chlorinated Derivatives : 2-Chloro-4-methylpyrimidine-5-carboxylic acid (MW 174.57) is smaller and less lipophilic, making it suitable for reactions requiring nucleophilic displacement .

- Amino and Amide Derivatives: Compounds like 4-(3-Trifluoromethyl-phenylamino)-pyrimidine-5-carboxylic acid methylamide demonstrate the role of hydrogen-bonding groups (e.g., CONHMe) in target binding, as seen in kinase inhibitors .

Actividad Biológica

4-(Difluoromethyl)pyrimidine-5-carboxylic acid is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a difluoromethyl group at the 4-position and a carboxylic acid at the 5-position of the pyrimidine ring, which may influence its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is with a molecular weight of approximately 188.13 g/mol. Its unique structural features contribute to its biological activity, particularly in anticancer and antiviral applications.

Biological Activity Overview

Research into the biological activity of this compound has revealed several key areas of interest:

- Antiviral Activity : The compound's structural similarity to nucleobases suggests it may interfere with viral replication processes, making it a candidate for antiviral drug development.

- Anticancer Potential : Preliminary studies indicate that this compound exhibits activity against various cancer cell lines, potentially through mechanisms such as apoptosis induction and inhibition of cell proliferation .

Table 1: Summary of Biological Activities

Case Studies and Research Findings

-

Anticancer Studies :

- A study highlighted the compound's effectiveness in inhibiting growth in lung cancer cells, where genetic knockdown of specific histone demethylases showed promising results when combined with this pyrimidine derivative . The compound demonstrated selective cytotoxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index.

-

Antiviral Mechanisms :

- Research into the antiviral properties suggested that compounds similar to this compound could disrupt critical viral replication pathways, although specific mechanisms remain to be fully elucidated.

- Structure-Activity Relationship (SAR) :

Table 2: Structure-Activity Relationship Insights

| Compound Variant | Modifications | Observed Activity |

|---|---|---|

| Base Compound | Original structure | Moderate activity |

| Variant A | Methyl substitution at position 2 | Increased anticancer activity |

| Variant B | Hydroxyl group addition | Enhanced antiviral efficacy |

Q & A

Q. What are the standard synthetic routes for 4-(Difluoromethyl)pyrimidine-5-carboxylic acid?

- Methodological Answer : A common approach involves hydrolysis of ethyl ester precursors under alkaline conditions. For example, ethyl esters of analogous pyrimidine-carboxylic acids are hydrolyzed using NaOH in ethanol/water mixtures, followed by acidification with HCl to yield the carboxylic acid . Additionally, Suzuki-Miyaura coupling with boronic acids may be employed to introduce substituents to the pyrimidine ring prior to hydrolysis .

Q. How is the purity and structural integrity of this compound validated?

- Methodological Answer : Analytical techniques such as LCMS (Liquid Chromatography-Mass Spectrometry) and HPLC (High-Performance Liquid Chromatography) are critical. LCMS confirms molecular weight (e.g., m/z 338 [M+H]+ for a related trifluoromethyl analog ), while HPLC with retention time comparisons ensures purity. Reaction intermediates and final products should also be characterized via H/F NMR to verify substituent positioning .

Q. What are the primary research applications of this compound in pharmaceutical development?

- Methodological Answer : Based on structural analogs, applications include:

Advanced Research Questions

Q. How can coupling reactions be optimized to synthesize derivatives of this compound?

- Methodological Answer : Optimize palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura) by tuning catalyst loading (e.g., Pd(PPh)), solvent (DMF or THF), and temperature (80–100°C). For amidation, use coupling agents like EDCI/HOBt to minimize side reactions, as demonstrated in impurity synthesis studies . Monitor reaction progress via TLC or LCMS to terminate at maximal yield .

Q. What strategies resolve contradictions in reported biological activity data for fluorinated pyrimidine derivatives?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, cell line variability) or substituent positioning. For example:

- Case Study : Anticancer activity of 5-aminopyrimidine-4-carboxylic acid analogs varies with functional group arrangement .

- Resolution : Conduct comparative studies under standardized conditions (e.g., fixed IC protocols) and use computational docking to predict binding modes influenced by difluoromethyl groups .

Q. How do reaction conditions influence the regioselectivity of substitutions on the pyrimidine ring?

- Methodological Answer : Regioselectivity is controlled by:

Q. What are the challenges in isolating this compound from reaction mixtures?

- Methodological Answer : Challenges include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.